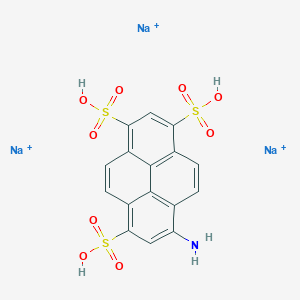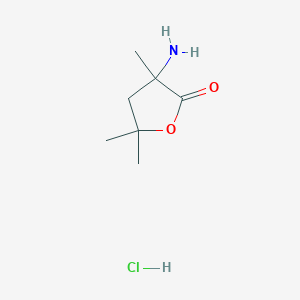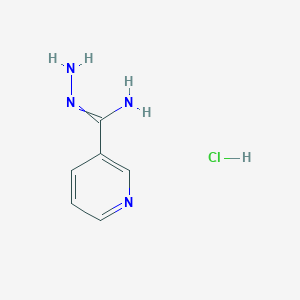
N'-aminopyridine-3-carboximidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-aminopyridine-3-carboximidamide; chlorhydrate is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.61 g/mol .
Preparation Methods
The synthesis of N’-aminopyridine-3-carboximidamide; chlorhydrate involves several steps. One common method includes the reaction of pyridine-3-carboximidamide with an amine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N’-aminopyridine-3-carboximidamide; chlorhydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .
Scientific Research Applications
N’-aminopyridine-3-carboximidamide; chlorhydrate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving enzyme inhibition and protein interactions. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N’-aminopyridine-3-carboximidamide; chlorhydrate involves its interaction with specific molecular targets and pathways . This compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N’-aminopyridine-3-carboximidamide; chlorhydrate can be compared with other similar compounds, such as imidazo[1,2-a]pyridines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of N’-aminopyridine-3-carboximidamide; chlorhydrate lies in its specific functional groups and the resulting chemical behavior, which can be leveraged for targeted applications in research and industry .
Méthodes De Préparation
The synthesis of N’-aminopyridine-3-carboximidamide;hydrochloride involves several steps. One common method includes the reaction of pyridine-3-carboximidamide with an amine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
N’-aminopyridine-3-carboximidamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .
Applications De Recherche Scientifique
N’-aminopyridine-3-carboximidamide;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving enzyme inhibition and protein interactions. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N’-aminopyridine-3-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways . This compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N’-aminopyridine-3-carboximidamide;hydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyridines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of N’-aminopyridine-3-carboximidamide;hydrochloride lies in its specific functional groups and the resulting chemical behavior, which can be leveraged for targeted applications in research and industry .
Propriétés
IUPAC Name |
N'-aminopyridine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c7-6(10-8)5-2-1-3-9-4-5;/h1-4H,8H2,(H2,7,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMIUHAFAUQOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
amine](/img/structure/B11821205.png)


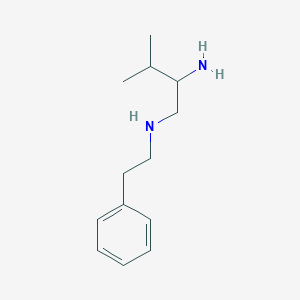
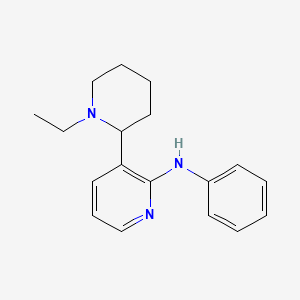
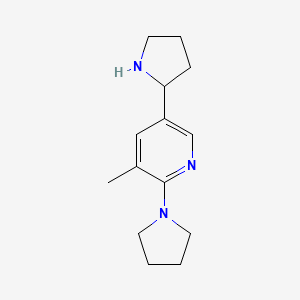
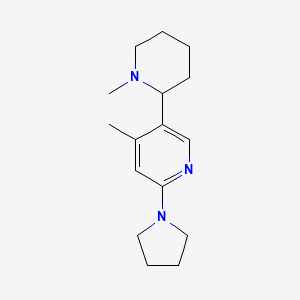
![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)
